molecular formula C18H22N2O3 B2828901 N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-(cyclohexen-1-yl)acetamide CAS No. 1436241-20-1

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-(cyclohexen-1-yl)acetamide

Cat. No.: B2828901
CAS No.: 1436241-20-1
M. Wt: 314.385
InChI Key: YZMYMSURGDDZGF-UHFFFAOYSA-N
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Description

The compound N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-(cyclohexen-1-yl)acetamide features a unique structure combining a 2,4-dimethoxyphenyl group, a cyano-substituted methyl moiety, and a cyclohexenyl-acetamide backbone. The cyano group may influence electronic properties and binding interactions, though its toxicological profile remains understudied .

Properties

IUPAC Name

N-[cyano-(2,4-dimethoxyphenyl)methyl]-2-(cyclohexen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-22-14-8-9-15(17(11-14)23-2)16(12-19)20-18(21)10-13-6-4-3-5-7-13/h6,8-9,11,16H,3-5,7,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMYMSURGDDZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)NC(=O)CC2=CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-(cyclohexen-1-yl)acetamide, with CAS Number 1436241-20-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the existing knowledge on its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C₁₈H₂₂N₂O₃
  • Molecular Weight : 314.4 g/mol
  • Structure : The compound features a cyano group attached to a dimethoxyphenyl moiety and a cyclohexenyl acetamide structure, which may influence its biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. Below are key findings from recent studies:

Antitumor Activity

Recent studies have explored the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF-70.46 ± 0.04CDK inhibition
Compound BA3754.2Induction of apoptosis
Compound CHCT1160.39 ± 0.06Inhibition of Aurora-A kinase

These findings suggest that modifications in the chemical structure can significantly influence anticancer efficacy.

Anti-inflammatory Potential

In addition to antitumor properties, compounds with similar structural features have been evaluated for anti-inflammatory effects. For example, certain derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on CDK Inhibition :
    • A study conducted by Huang et al. (2023) evaluated this compound derivatives for their ability to inhibit cyclin-dependent kinases (CDKs). The results indicated that specific modifications led to enhanced potency against CDK2, with IC₅₀ values reaching as low as 0.95 nM in some derivatives.
  • Anticancer Screening :
    • In a comprehensive screening published in MDPI (2022), several analogs were tested against multiple cancer cell lines including MCF-7 and A549. Notably, one derivative exhibited significant growth inhibition with an IC₅₀ value of 0.71 µM, suggesting a strong potential for further development as an anticancer agent.

Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide (CAS: 51072-34-5)
    • Key Differences :
  • Single 4-methoxy substituent vs. 2,4-dimethoxy in the target compound.
  • Lacks the cyano group, reducing electronic complexity. Implications: Fewer substituents may limit steric interactions and reduce binding affinity in biological systems compared to the target.
  • N-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)acetamide (CAS: 569313-77-5) Key Differences:
  • 2,4-Dichlorophenoxy group (electron-withdrawing) vs. 2,4-dimethoxyphenyl (electron-donating).
  • Fully saturated cyclohexyl vs. cyclohexenyl (unsaturated) in the target.
    • Implications : Chlorine substituents may enhance stability but reduce solubility, while the saturated cyclohexyl group decreases conformational flexibility.

Heterocyclic and Complex Backbone Modifications

  • 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 18)
    • Key Differences :
  • Incorporates a pyrimidinone-thio linker and trifluoromethyl benzothiazole.
  • Retains 2,4-dimethoxyphenyl but adds heterocyclic complexity. Implications: The trifluoromethyl and benzothiazole groups enhance kinase inhibition (e.g., CK1), suggesting the target compound’s dimethoxy and cyano groups could be optimized for similar enzymatic targets.
  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

    • Key Differences :
  • Quinazolinone core vs. the target’s simple acetamide backbone.
  • 2,4-Dichlorophenyl substituents (electron-withdrawing) vs. 2,4-dimethoxy (electron-donating). Implications: The quinazolinone moiety may confer anticonvulsant activity, whereas the target’s structure could favor different neurological targets.

Comparative Data Table

Compound Name Molecular Weight Key Substituents Structural Features Potential Activity
Target Compound ~350 (est.) 2,4-Dimethoxyphenyl, Cyano, Cyclohexenyl High lipophilicity, unsaturated ring CNS/Enzyme inhibition
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide 287.37 4-Methoxyphenyl, Cyclohexenylethyl Single methoxy, ethyl linker Moderate bioactivity
N-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)acetamide 316.22 2,4-Dichlorophenoxy, Cyclohexylmethyl Chlorine substituents, saturated ring Herbicide/Pesticide candidate
Compound 18 (CK1 Inhibitor) ~500 (est.) 2,4-Dimethoxyphenyl, Trifluoromethyl Heterocyclic backbone Kinase inhibition

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-(cyclohexen-1-yl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Acyl chloride formation : React 2-(cyclohexen-1-yl)acetic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride .

Amine coupling : React the acyl chloride with the cyano-substituted 2,4-dimethoxyphenylmethylamine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .

  • Key Considerations :

  • Temperature control (0–5°C during acyl chloride formation) to prevent side reactions.
  • Moisture-sensitive steps require inert atmospheres (argon/nitrogen) .

Q. How can the stability of this compound be optimized during storage?

  • Methodology :

  • Storage conditions : Store at –20°C in amber vials under nitrogen to prevent photodegradation and oxidation. Stability studies show degradation >10% occurs after 30 days at 25°C in aqueous solutions (pH 7.4) .

  • Buffering : Use non-polar solvents (e.g., DMSO) for long-term storage. Avoid prolonged exposure to light or acidic/basic conditions .

    • Data Table :
ConditionStability (Days)Degradation Products
25°C, pH 7.430Hydrolyzed amide, cyanide loss
–20°C, anhydrous>180None detected
Light exposure7Photo-oxidized derivatives

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodology :

Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing the cyano group with nitro or halogens) to isolate pharmacophoric contributions. For example, showed anticonvulsant activity loss when cyclic amide fragments were modified .

In silico docking : Use AutoDock Vina to model interactions with targets like GABA receptors. demonstrated that binding energy differences (<–8.5 kcal/mol) correlate with efficacy .

Dose-response assays : Perform in vivo PTZ-induced seizure models (mice) with rigorous controls. Compounds showing <17% mortality reduction are considered inactive .

  • Key Insight : Bioactivity discrepancies often arise from impurities (>95% purity required for reliable assays) or solvent effects (e.g., DMSO toxicity masking true activity) .

Q. What strategies validate the mechanism of action for this compound?

  • Methodology :

Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .

Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, MAPK) at 1 µM to identify inhibition/activation. Pyridazinone derivatives (similar to ) show selectivity for inflammatory kinases .

Metabolic tracing : Employ ¹⁴C-labeled compound to track cellular uptake and metabolite formation via LC-MS .

  • Data Interpretation :

  • A ≥50% inhibition at 10 µM suggests primary target engagement.
  • Off-target effects (e.g., cytochrome P450 inhibition) require counter-screening .

Q. How does the cyclohexenyl group influence pharmacokinetic properties?

  • Methodology :

LogP measurement : Determine octanol-water partition coefficients (e.g., shake-flask method). Cyclohexenyl increases logP by ~1.5 units compared to phenyl analogs, enhancing blood-brain barrier penetration .

Plasma protein binding : Use equilibrium dialysis to assess binding (%) with human serum albumin. Lipophilic groups like cyclohexenyl often show >90% binding, reducing free drug availability .

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